N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Description
"N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a thiophene-2-carboxamide moiety. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (thiophene) groups, which influence its physicochemical and biological properties. The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer effects .
Key structural attributes:
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS2/c14-9-5-2-1-4-8(9)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h1-7H,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMMGIPXVZNWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide. The compound has shown effectiveness against various bacterial strains and fungi.
Case Study:
In a study evaluating the antimicrobial activity of thiadiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria using standard methods like the disc diffusion method. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for further development as antimicrobial agents .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells through multiple mechanisms.
Case Study:
A study focused on the synthesis of thiadiazole derivatives assessed their cytotoxicity against human breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines. The results demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values indicating potency comparable to standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| A549 | 12 | DNA synthesis inhibition |
Antioxidant Activity
Research has also explored the antioxidant properties of thiadiazole derivatives. The ability to scavenge free radicals makes these compounds promising candidates for developing new antioxidant therapies.
Case Study:
In vitro assays measuring the DPPH radical scavenging activity demonstrated that this compound exhibited a notable ability to reduce oxidative stress markers in cultured cells .
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. Its anticancer activity could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- The 2-chlorophenyl substituent in the target compound confers higher lipophilicity compared to alkyl or benzylthio groups (e.g., compound 5h ).
- The trifluoromethyl group in compound 3d increases molecular weight and melting point (208°C), suggesting enhanced crystalline stability.
- Substitution with neopentyl (compound ) reduces molecular weight by ~48 g/mol compared to the target compound, likely improving solubility.
Key Observations :
Key Observations :
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives, including this compound, have been extensively studied for their broad spectrum of biological activities. These compounds are known for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural characteristics of thiadiazoles contribute to their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Anticancer Activity
Recent studies indicate that thiadiazole derivatives exhibit potent anticancer properties. For instance, compounds with a similar structure have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values as low as 0.084 mmol/L have been reported for certain thiadiazole derivatives .
- A549 (lung cancer) : IC50 values around 0.034 mmol/L demonstrate strong activity against this cell line .
The mechanism often involves the inhibition of key cellular pathways that control proliferation and survival in cancer cells.
Antimicrobial Properties
Thiadiazole compounds have demonstrated efficacy against a range of microbial pathogens:
- Studies have highlighted antibacterial effects against strains such as Staphylococcus epidermidis and Streptococcus haemolyticus, with significant inhibitory concentrations noted .
- Antiviral activity has also been observed, particularly against viruses like cytomegalovirus (HCMV) and others in the same family .
The biological activity of this compound can be attributed to several factors:
- Aromaticity : The aromatic nature of the thiadiazole ring system contributes to its stability and interaction with biological receptors.
- Functional Groups : The presence of chlorine and carboxamide groups enhances the compound's ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins.
- Electrophilic Nature : The thiadiazole moiety can act as an electrophile in biological systems, facilitating reactions with nucleophilic sites on biomolecules.
Case Studies
Several case studies have illustrated the potential of thiadiazole derivatives:
- Cytotoxicity Assessment : A study evaluated various thiadiazole derivatives against MCF-7 and A549 cell lines using the MTT assay. The most active compounds demonstrated significant cytotoxicity while maintaining low toxicity to normal cells like fibroblasts and hepatocytes .
- Antimicrobial Testing : In vitro tests showed that specific thiadiazole derivatives inhibited bacterial growth effectively at low concentrations, suggesting potential as therapeutic agents for infections caused by resistant strains .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves condensation of substituted 1,3,4-thiadiazol-2-amine precursors with aromatic aldehydes or acyl chlorides. For example, thiadiazol-2-amine derivatives react with chloroacetyl chloride under triethylamine catalysis to form cyclized intermediates, which are further functionalized with thiophene-2-carboxamide groups via nucleophilic substitution . Key intermediates include 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine and thiophene-2-carbonyl chloride. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to avoid side products like sulfonamide derivatives .
Q. How is the structural elucidation of this compound performed using crystallographic and spectroscopic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. For example, similar thiadiazole derivatives exhibit planar geometries with dihedral angles between aromatic rings (e.g., 2-chlorophenyl and thiophene) ranging from 15–30°, as resolved using SHELXL refinement . Spectroscopic validation includes:
- ¹H/¹³C NMR : Chemical shifts at δ 7.2–8.5 ppm confirm aromatic protons; carbonyl (C=O) signals appear at ~165–170 ppm.
- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) bonds .
Advanced Research Questions
Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to study interactions with biological targets. For example, thiadiazole derivatives exhibit affinity for G protein-coupled receptors (GPCRs) via hydrogen bonding with residues like Asp113 and hydrophobic interactions with phenylalanine-rich pockets . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity .
Q. How can researchers resolve contradictions in crystallographic data for thiadiazole derivatives with similar substituents?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-S vs. C-N) may arise from twinning or poor data resolution. Use high-intensity synchrotron radiation for data collection and SHELXD for twin refinement. For example, SHELXTL software resolves ambiguities in thiadiazole ring puckering by comparing observed vs. calculated structure factors .
Q. What strategies address low yield in the final cyclization step during synthesis?
- Methodological Answer : Low yields (~30–40%) in cyclization steps are common due to steric hindrance from the 2-chlorophenyl group. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 20 minutes, improving yield to ~60% .
- Catalytic additives : Use of Cu(I) or Pd(II) catalysts to facilitate C-S bond formation .
Critical Analysis of Contradictions
- Synthetic Routes : and describe conflicting cyclization conditions (triethylamine vs. ammonia). This may reflect solvent-dependent reactivity, requiring pH control during neutralization .
- Bioactivity : While some studies report strong antifungal activity (IC₅₀ < 20 μg/mL), others note limited efficacy against Gram-negative bacteria due to efflux pump resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
